

Application Notes: GSK-J1 in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	GSK-J1 lithium salt	
Cat. No.:	B1149967	Get Quote

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2][3] These enzymes are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27me3 and H3K27me2), a key epigenetic mark associated with transcriptional repression.[4][5][6] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby influencing gene expression.[1][7] This mechanism makes GSK-J1 a valuable chemical probe for studying the biological roles of H3K27 demethylation in various processes, including development, inflammation, and cancer.[5][7][8]

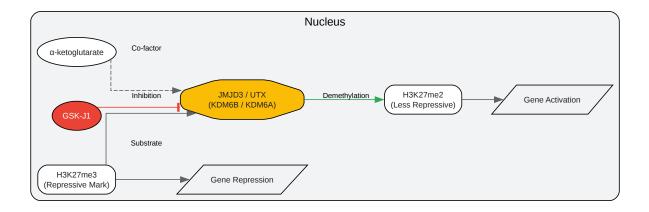
High-throughput screening (HTS) assays are essential for discovering and characterizing novel modulators of enzyme activity. For histone demethylases like JMJD3, several HTS-compatible formats have been developed, including AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[9][10] These assays provide robust and sensitive platforms for quantifying enzyme activity and assessing the potency of inhibitors like GSK-J1 in a large-scale format.

This document provides detailed protocols for utilizing GSK-J1 in two common HTS formats: an AlphaLISA-based assay and a TR-FRET-based assay.

Mechanism of Action and Signaling Pathway



JMJD3 and UTX are Fe(II) and α -ketoglutarate-dependent oxygenases that catalyze the demethylation of H3K27me3/2.[4][9] This process converts the repressive H3K27me3 mark to H3K27me2 or H3K27me1, leading to a chromatin state that is more permissive for transcription, particularly at developmentally regulated genes like the HOX gene clusters.[4][5] GSK-J1 acts as a competitive inhibitor with respect to the α -ketoglutarate co-factor, binding to the active site of the enzyme and preventing the demethylation reaction.[8] This inhibition maintains the repressive H3K27me3 mark, leading to the silencing of target genes.



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Figure 1. Mechanism of GSK-J1 inhibition of the JMJD3/UTX signaling pathway.

Quantitative Data

GSK-J1 exhibits high potency against JMJD3 and UTX. Its inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50). The selectivity of GSK-J1 is demonstrated by its significantly lower potency against other histone demethylase subfamilies.



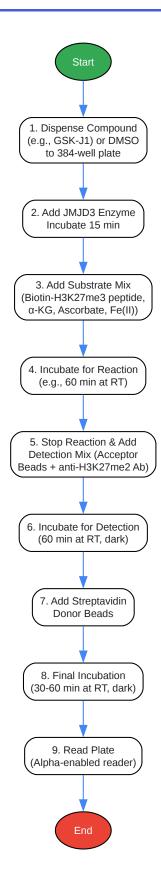
Target Enzyme	Inhibitor	IC50 (nM)	Assay Type	Reference
JMJD3 (KDM6B)	GSK-J1	60	Cell-free	[1][2]
UTX (KDM6A)	GSK-J1	53 - 60	Cell-free	[1][11]
JARID1B (KDM5B)	GSK-J1	950	Cell-free	[1][12]
JARID1C (KDM5C)	GSK-J1	1760	Cell-free	[1][12]
JMJD3 (KDM6B)	GSK-J2 (inactive control)	> 100,000	Cell-free	[12]

Experimental Protocols Protocol 1: AlphaLISA HTS Assay for JMJD3 Inhibition

This protocol describes a homogeneous, bead-based assay to measure the demethylation of a biotinylated H3K27me3 peptide substrate by the JMJD3 enzyme. Inhibition of the enzyme by compounds like GSK-J1 results in a decreased AlphaLISA signal.[9][12]

Experimental Workflow Diagram





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Figure 2. Workflow for a JMJD3 AlphaLISA high-throughput screening assay.



Materials and Reagents:

- Enzyme: Recombinant human JMJD3 (KDM6B)
- Substrate: Biotinylated histone H3 (21-44) K27me3 peptide
- Inhibitor: GSK-J1 (and inactive control GSK-J2)
- Co-factors: α-ketoglutarate (2-oxoglutarate), L-Ascorbic Acid, (NH4)2Fe(SO4)2·6H2O (FAS)
- Detection: AlphaLISA anti-H3K27me2 Acceptor beads, Streptavidin-coated Donor beads
- Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20[12]
- Plates: 384-well white ProxiPlates or OptiPlates[12][13]
- Plate Reader: An AlphaScreen-capable microplate reader

Procedure:

- Compound Plating: Prepare serial dilutions of GSK-J1 in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only for high (100% activity) and low (no enzyme) controls.
- Enzyme Addition: Dilute JMJD3 enzyme to a working concentration (e.g., 4 nM, final concentration 1 nM) in assay buffer.[12] Add 5 μL of the diluted enzyme to each well containing the compound.
- Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Prepare a substrate master mix containing the biotin-H3K27me3 peptide (e.g., final concentration 300 nM), α-ketoglutarate, ascorbic acid, and FAS in assay buffer.
 [12] Add 5 μL of this mix to each well to start the demethylase reaction.
- Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).



- Reaction Termination and Detection: Stop the reaction by adding 5 μL of a detection mix containing AlphaLISA anti-H3K27me2 Acceptor beads in an appropriate buffer, which may contain a chelating agent like EDTA. Incubate for 60 minutes at room temperature in the dark.
- Donor Bead Addition: Add 5 μL of Streptavidin-coated Donor beads, diluted in the same buffer.
- Final Incubation: Incubate for another 30-60 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on a compatible microplate reader, exciting at 680 nm and measuring emission at 615 nm.
- Data Analysis: Calculate the percent inhibition for each GSK-J1 concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: TR-FRET HTS Assay for JMJD3 Inhibition

This protocol uses the principle of time-resolved fluorescence resonance energy transfer to detect the product of the demethylase reaction. A terbium (Tb)-labeled antibody (donor) recognizes a tag on the histone substrate, and an acceptor fluorophore-labeled antibody recognizes the demethylated product. Enzyme activity brings the donor and acceptor into proximity, generating a FRET signal.

Materials and Reagents:

Enzyme: Recombinant human JMJD3 (KDM6B)

Substrate: Biotinylated histone H3K27me3 peptide

• Inhibitor: GSK-J1

Co-factors: α-ketoglutarate, L-Ascorbic Acid, FAS

Detection Reagents:

Europium or Terbium-labeled Streptavidin (Donor)

Methodological & Application



- Acceptor-labeled anti-H3K27me2 antibody (e.g., labeled with d2 or APC)
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA
- Plates: 384-well low-volume black plates
- Plate Reader: A TR-FRET compatible microplate reader

Procedure:

- Compound Plating: Dispense GSK-J1 dilutions and DMSO controls into a 384-well plate as described in the AlphaLISA protocol.
- Enzyme & Substrate Addition: Prepare a master mix containing the JMJD3 enzyme, biotin-H3K27me3 peptide, and all necessary co-factors (α-KG, ascorbate, FAS) in assay buffer.
 Add this mix to the wells.
- Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
- Detection: Prepare a detection mix containing the Tb-labeled streptavidin and the acceptorlabeled anti-H3K27me2 antibody in a TR-FRET detection buffer (often provided by the reagent manufacturer). Add this mix to all wells to stop the reaction and initiate detection.
- Incubation: Incubate the plate for 60 minutes to 2 hours at room temperature, protected from light.
- Data Acquisition: Read the plate using a TR-FRET plate reader, with excitation around 340 nm and measuring emissions at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).
- Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Use this ratio to determine the percent inhibition and calculate the IC50 for GSK-J1.

Conclusion

GSK-J1 is a critical tool for investigating the epigenetic regulation mediated by H3K27 demethylases. The AlphaLISA and TR-FRET assay protocols detailed here provide robust, high-throughput methods for identifying and characterizing inhibitors of JMJD3 and UTX. These



assays are highly adaptable for screening large compound libraries and for performing detailed mechanistic studies, thereby accelerating drug discovery efforts in the field of epigenetics.

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